(3R,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
“(3R,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 1363378-22-6 . It has a molecular weight of 230.31 . The compound is stored in a refrigerator and is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI Code of the compound is1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
The tert-butyl group in this compound could have unique reactivity patterns due to its crowded nature . It could be used in various chemical transformations .It is shipped at room temperature . The compound is a pale-yellow to yellow-brown liquid .
Scientific Research Applications
Biotechnological Applications and Chemical Synthesis
Ester compounds, similar to (3R,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester, are crucial in biotechnological applications, particularly in the production of biodegradable polymers and as feedstock for green chemistry. The review by Gao, Ma, and Xu (2011) highlights the importance of lactic acid (a key hydroxycarboxylic acid) and its derivatives in the synthesis of potentially useful chemicals such as pyruvic acid, acrylic acid, and various lactate esters through biotechnological routes. This underlines the potential for similar ester compounds in contributing to sustainable chemistry and materials science practices Gao, C., Ma, C., & Xu, P. (2011). Biotechnological routes based on lactic acid production from biomass. Biotechnology advances, 29(6), 930-9.
Medicinal Chemistry and Drug Development
Esters play a significant role in medicinal chemistry, where their structural versatility makes them ideal candidates for drug synthesis and modification. The review by De, Baltas, and Bedos-Belval (2011) discusses cinnamic acid derivatives, which share functional similarities with the compound , focusing on their application as anticancer agents. The paper highlights the wide range of reactions facilitated by the ester functional group, making these compounds valuable in synthesizing traditional and novel antitumor agents De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-703.
Biochemical and Pharmaceutical Implications
Esters are also fundamental in biochemical studies and pharmaceutical applications, where their reactivity and transformation under biological conditions are of interest. Research on carboxylic ester hydrolases, as reviewed by Oh, Kim, and Kim (2019), explores the enzymatic breakdown of ester bonds, providing insights into the metabolism of ester-containing drugs and biochemicals. This work underscores the relevance of understanding ester compound behavior in biological systems, which could extend to compounds like this compound Oh, C., Kim, T., & Kim, K. (2019). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. Crystals.
Safety and Hazards
The compound has the following hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements are P261, P280 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSIWNZDIJKGC-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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